molecular formula C10H13N5NaO7P B13743584 5'-Thymidylic acid,3'-azido-3'-deoxy-

5'-Thymidylic acid,3'-azido-3'-deoxy-

Cat. No.: B13743584
M. Wt: 369.20 g/mol
InChI Key: FVNHKXYKJMCQDY-HNPMAXIBSA-M
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Description

5’-Thymidylic acid, 3’-azido-3’-deoxy- is a modified nucleotide analog. It is structurally similar to thymidine monophosphate but contains an azido group at the 3’ position of the deoxyribose sugar. This modification makes it a valuable compound in various biochemical and pharmaceutical applications, particularly in antiviral research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Thymidylic acid, 3’-azido-3’-deoxy- typically involves the following steps:

    Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using a trityl group to prevent unwanted reactions.

    Introduction of the azido group: The 3’-hydroxyl group is converted to a leaving group, such as a tosylate, which is then displaced by sodium azide to introduce the azido group.

    Deprotection: The trityl group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5’-Thymidylic acid, 3’-azido-3’-deoxy- undergoes various chemical reactions, including:

    Substitution reactions: The azido group can participate in nucleophilic substitution reactions.

    Click chemistry:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5’-Thymidylic acid, 3’-azido-3’-deoxy- involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, effectively terminating DNA synthesis. This inhibition of viral DNA synthesis is the primary mechanism by which it exerts its antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Thymidylic acid, 3’-azido-3’-deoxy- is unique due to its specific modification at the 3’ position, which allows it to act as a chain terminator in DNA synthesis. This property makes it particularly effective in antiviral applications, distinguishing it from other nucleotide analogs .

Properties

Molecular Formula

C10H13N5NaO7P

Molecular Weight

369.20 g/mol

IUPAC Name

sodium;[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C10H14N5O7P.Na/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20;/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20);/q;+1/p-1/t6-,7+,8+;/m0./s1

InChI Key

FVNHKXYKJMCQDY-HNPMAXIBSA-M

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)[O-])N=[N+]=[N-].[Na+]

Origin of Product

United States

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